molecular formula C7H16N4O4 B1231331 1D-3-amino-1-guanidino-1,3-dideoxy-scyllo-inositol

1D-3-amino-1-guanidino-1,3-dideoxy-scyllo-inositol

Cat. No. B1231331
M. Wt: 220.23 g/mol
InChI Key: FXXWDCNDGPHMNA-FUHDGFEASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1D-3-amino-1-guanidino-1,3-dideoxy-scyllo-inositol is a derivative of scyllo-inositol where the 1- and 3-hydroxy groups are replaced by guanidino and amino groups respectively. It derives from a scyllo-inositol. It is a conjugate base of a 1D-3-ammmonio-1-guanidiniumyl-1,3-dideoxy-scyllo-inositol(2+).

Scientific Research Applications

Biosynthesis and Evolutionary Precursor Studies

The biosynthesis pathway of bluensomycin, a monoguanidinated analogue of dihydrostreptomycin, involves the compound 1D-3-amino-1-guanidino-1,3-dideoxy-scyllo-inositol. Studies on Streptomyces hygroscopicus forma glebosus ATCC 14607 (S. glebosus) have elucidated the biosynthetic pathway starting from myo-inositol to the formation of bluensomycin, suggesting an evolutionary relationship between bluensomycin and streptomycin-producing strains. These findings indicate that the synthesis of this compound plays a crucial role in the production of aminocyclitol antibiotics and may have evolutionary significance in the development of antibiotic biosynthesis pathways (Walker, 1974).

Enzymatic Activity and Pathway Insights

Research into the enzymatic activities related to the biosynthesis of this compound has uncovered various enzymes involved in the conversion processes. These include myo-inositol:NAD oxidoreductase, l-glutamine:keto-scyllo-inositol aminotransferase, and l-arginine:inosamine-P amidinotransferase. Such studies contribute to a deeper understanding of the enzymatic mechanisms underlying the synthesis of complex molecules like bluensomycin and potentially streptomycin. This research not only enhances our comprehension of microbial biosynthesis but also opens up possibilities for engineering novel biosynthetic pathways for antibiotic production (Walker, 1975; Walker, 1990).

Analytical Methods and Structural Elucidation

Advancements in analytical methodologies have enabled the detailed study of compounds like this compound. Techniques such as high-voltage paper electrophoresis and radiochemical methods have been employed to assay enzymatic activities and to elucidate the structural and functional roles of various intermediates in the biosynthesis of aminocyclitol antibiotics. These analytical advances facilitate the exploration of microbial metabolism and the discovery of new bioactive compounds with potential therapeutic applications (Walker, 1975).

Implications for Antibiotic Discovery and Development

Understanding the biosynthesis of compounds like this compound provides valuable insights into the natural mechanisms of antibiotic production. This knowledge not only aids in the discovery of new antibiotics but also offers potential for the development of novel therapeutic agents through the manipulation of biosynthetic pathways. The exploration of these pathways can lead to the production of antibiotics with enhanced efficacy and reduced resistance, addressing critical needs in healthcare (Walker, 1990).

properties

Molecular Formula

C7H16N4O4

Molecular Weight

220.23 g/mol

IUPAC Name

2-[(1R,2S,3S,4R,5S,6S)-3-amino-2,4,5,6-tetrahydroxycyclohexyl]guanidine

InChI

InChI=1S/C7H16N4O4/c8-1-3(12)2(11-7(9)10)5(14)6(15)4(1)13/h1-6,12-15H,8H2,(H4,9,10,11)/t1-,2+,3-,4+,5-,6-/m0/s1

InChI Key

FXXWDCNDGPHMNA-FUHDGFEASA-N

Isomeric SMILES

[C@@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1O)O)O)N=C(N)N)O)N

SMILES

C1(C(C(C(C(C1O)O)O)N=C(N)N)O)N

Canonical SMILES

C1(C(C(C(C(C1O)O)O)N=C(N)N)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1D-3-amino-1-guanidino-1,3-dideoxy-scyllo-inositol
Reactant of Route 2
1D-3-amino-1-guanidino-1,3-dideoxy-scyllo-inositol
Reactant of Route 3
1D-3-amino-1-guanidino-1,3-dideoxy-scyllo-inositol
Reactant of Route 4
1D-3-amino-1-guanidino-1,3-dideoxy-scyllo-inositol
Reactant of Route 5
1D-3-amino-1-guanidino-1,3-dideoxy-scyllo-inositol
Reactant of Route 6
1D-3-amino-1-guanidino-1,3-dideoxy-scyllo-inositol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.